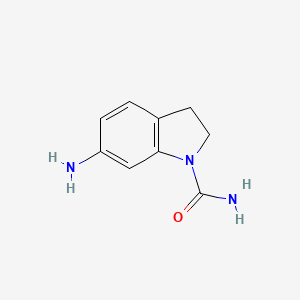
6-氨基-2,3-二氢-1H-吲哚-1-甲酰胺
描述
6-amino-2,3-dihydro-1H-indole-1-carboxamide is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-amino-2,3-dihydro-1H-indole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2,3-dihydro-1H-indole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
据报道,6-氨基-2,3-二氢-1H-吲哚-1-甲酰胺衍生物具有显著的抗病毒特性。 例如,某些衍生物对甲型流感病毒表现出抑制活性,其中一种化合物对柯萨奇病毒 B3 显示出 7.53 μmol/L 的 IC50 值和高选择性指数 。这表明有可能开发出新的抗病毒药物,这些药物可能有效治疗各种病毒感染。
抗 HIV 活性
吲哚衍生物,包括与 6-氨基-2,3-二氢-1H-吲哚-1-甲酰胺相关的那些,已被合成并筛选其抗 HIV 活性。 一些化合物对 HIV-1 (IIIB) 和 HIV-2 (ROD) 株表现出有希望的结果,表明它们在抗 HIV 治疗中的潜在用途 。
抗癌应用
吲哚核是 6-氨基-2,3-二氢-1H-吲哚-1-甲酰胺结构的一部分,存在于许多具有抗癌活性的合成药物分子中。 吲哚衍生物以高亲和力与多种受体结合的能力使它们在开发新的癌症治疗方法中具有价值 。
抗菌特性
吲哚衍生物以其抗菌活性而闻名。 6-氨基-2,3-二氢-1H-吲哚-1-甲酰胺的结构框架可用于合成具有在对抗微生物感染方面具有潜在应用的新化合物 。
抗糖尿病作用
研究表明,吲哚衍生物可能具有抗糖尿病作用。 通过合成和测试各种吲哚支架,包括与 6-氨基-2,3-二氢-1H-吲哚-1-甲酰胺相关的那些,可能发现糖尿病治疗的新治疗可能性 。
抗疟疾活性
吲哚核心也存在于具有抗疟疾活性的化合物中。 6-氨基-2,3-二氢-1H-吲哚-1-甲酰胺的衍生物可以探索其治疗疟疾的潜力,疟疾是由疟原虫寄生虫引起的疾病 。
作用机制
Target of Action
It is known that indole derivatives, which include 6-amino-2,3-dihydro-1h-indole-1-carboxamide, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-amino-2,3-dihydro-1H-indole-1-carboxamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that 6-amino-2,3-dihydro-1H-indole-1-carboxamide may affect multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that 6-amino-2,3-dihydro-1H-indole-1-carboxamide may have diverse molecular and cellular effects
生化分析
Biochemical Properties
6-amino-2,3-dihydro-1H-indole-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-amino-2,3-dihydro-1H-indole-1-carboxamide, have been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . This interaction can lead to the modulation of enzyme activity, affecting various biochemical pathways.
Cellular Effects
The effects of 6-amino-2,3-dihydro-1H-indole-1-carboxamide on cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce oxidative stress in cells, leading to apoptosis or programmed cell death . Additionally, 6-amino-2,3-dihydro-1H-indole-1-carboxamide may affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 6-amino-2,3-dihydro-1H-indole-1-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, the compound may inhibit the activity of certain kinases, leading to the suppression of downstream signaling events.
Temporal Effects in Laboratory Settings
The temporal effects of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of 6-amino-2,3-dihydro-1H-indole-1-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including liver and kidney damage. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-amino-2,3-dihydro-1H-indole-1-carboxamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 6-amino-2,3-dihydro-1H-indole-1-carboxamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific organelles, such as the mitochondria or nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function.
属性
IUPAC Name |
6-amino-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-2-1-6-3-4-12(9(11)13)8(6)5-7/h1-2,5H,3-4,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHNJWHMMMTRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


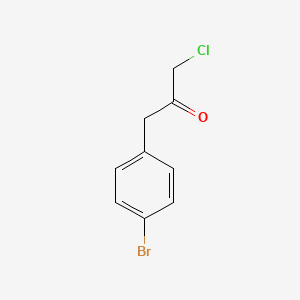
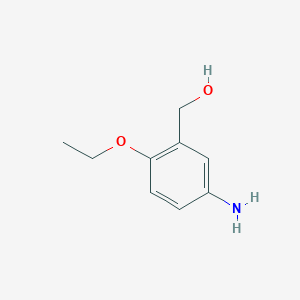
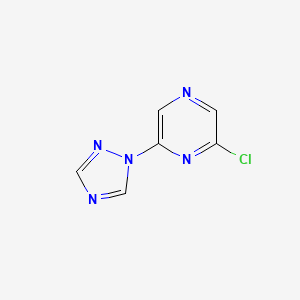
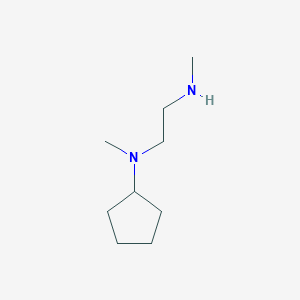
![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)
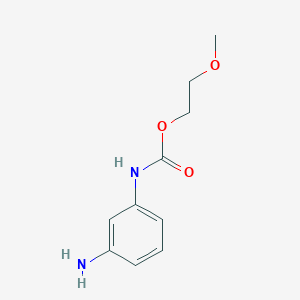
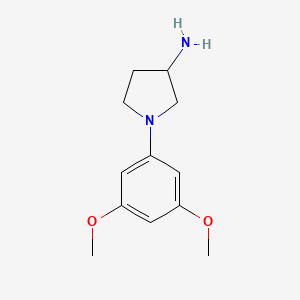
![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
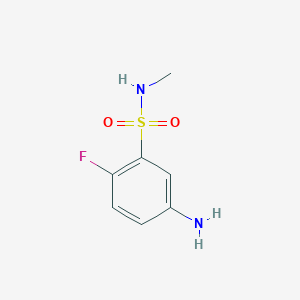
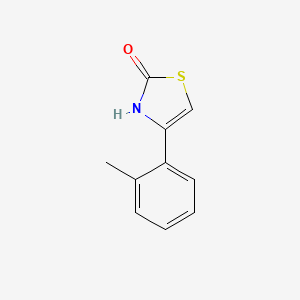
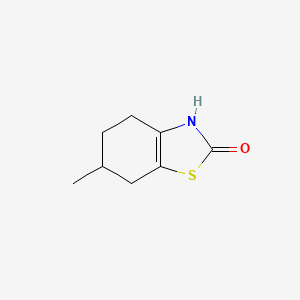
![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)
